REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[NH2:14][C:15]1[CH:16]=[C:17]([C:25]([O:27][CH3:28])=[O:26])[CH:18]=[C:19]([CH:24]=1)[C:20]([O:22][CH3:23])=[O:21].O>C(Cl)Cl.C(OCC)(=O)C>[CH3:28][O:27][C:25]([C:17]1[CH:16]=[C:15]([NH:14][C:11]([NH:10][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)=[O:12])[CH:24]=[C:19]([C:20]([O:22][CH3:23])=[O:21])[CH:18]=1)=[O:26] |f:1.2|
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h under an inert atmosphere after which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve a yellow precipitate which
|
Type
|
CUSTOM
|
Details
|
had formed during the reaction
|
Type
|
CUSTOM
|
Details
|
This gave a yellow solution which
|
Type
|
CUSTOM
|
Details
|
formed a white precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
repeatedly washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This gave a white solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from acetone/petrol 40-60
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C=C(C1)C(=O)OC)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |